5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2S/c1-14(2,3)18-12(8-6-21-7-9(8)17-18)16-13(19)10-4-5-11(15)20-10/h4-5H,6-7H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTCAXHGBKQRFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the furan-2-carboxamide moiety. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:
Structural and Functional Analysis
Substituent Effects: The tert-butyl group in the target compound likely enhances lipophilicity and metabolic stability compared to phenyl () or nitro groups (). Replacement of the acetamide group in with furan-2-carboxamide may alter binding affinity for autotaxin or other targets .
The sulfone-containing analog () has a molecular weight of 422.25 g/mol, aligning with the target compound’s estimated range .
Therapeutic Potential: Thienopyrazole-furan hybrids (e.g., and ) show dual promise in parasitic (trypanocidal) and metabolic (autotaxin inhibition) applications . The absence of sulfone or nitro groups in the target compound may reduce toxicity risks compared to and .
Biological Activity
5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide is a compound belonging to the thieno[3,4-c]pyrazole class. This class is known for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.
The molecular formula of this compound is , with a molecular weight of approximately 376.43 g/mol. The compound features a unique thieno[3,4-c]pyrazole core structure that contributes to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may bind to various enzymes or receptors, modulating their activity and influencing critical biological pathways. Such interactions can lead to inhibition or activation of processes involved in cell proliferation and inflammation.
Antitumor Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antitumor properties. For instance, compounds in this class have shown effective inhibition against BRAF(V600E) and EGFR pathways, which are crucial in cancer progression. A study highlighted that certain pyrazole derivatives demonstrated potent antitumor activity with IC50 values in the low micromolar range against various cancer cell lines .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. Compounds with similar structures have been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo . The mechanism often involves the suppression of NF-kB signaling pathways.
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of bacterial and fungal strains. Studies have shown that thieno[3,4-c]pyrazole derivatives can effectively inhibit microbial growth with minimum inhibitory concentrations (MICs) ranging from 2.50 to 20 µg/mL . This suggests potential applications in treating infections caused by resistant strains.
Case Studies
- Antitumor Study : A series of thieno[3,4-c]pyrazole derivatives were synthesized and tested for their anticancer activity. One derivative showed a significant reduction in tumor cell viability in vitro compared to controls .
- Anti-inflammatory Evaluation : In animal models, compounds similar to this compound demonstrated substantial reductions in paw edema induced by carrageenan injection .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 376.43 g/mol |
| Antitumor IC50 | Low micromolar range |
| Antimicrobial MIC | 2.50 - 20 µg/mL |
| Anti-inflammatory effect | Significant reduction in edema |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
